![molecular formula C15H13N3O4S B2565615 ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate CAS No. 1396857-72-9](/img/structure/B2565615.png)

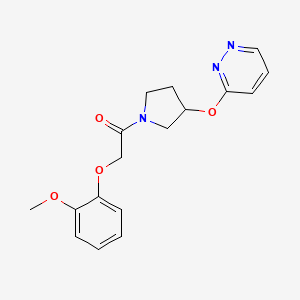

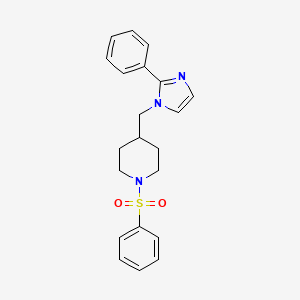

ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is achieved using a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-oxadiazole ring, a pyridin-1(2H)-yl group, and an ethyl acetate group.Chemical Reactions Analysis

The chemical reactions involving similar compounds include the protodeboronation of alkyl boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . The result is a formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The compound is a yellow crystal with a melting point of 268–270 °C .Applications De Recherche Scientifique

Synthesis of 5-Aryl-1,3,4-Oxadiazolyl-2-acetic Acids : A synthesis method for ethyl aryloxadiazolylacetates involves acylation of ethyl (l//-tetrazol-5-yl)acetate with aroyl chlorides followed by thermal degradation of the acylated tetrazoles to 1,3,4-oxadiazoles. The hydrolysis of these products furnishes aryloxadiazolylacetic acids, showcasing the compound's use in generating anti-inflammatory and analgesic active molecules Janda, L. (2001).

Formation of Pyridopyridazine Derivatives : Ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, a related derivative, can be prepared by condensing specific intermediates. This compound exhibits reactivity towards electrophilic reagents, leading to the formation of pyridopyridazine derivatives, illustrating its role in the synthesis of complex heterocyclic structures Elnagdi, M. H., Ibrahim, N. S., Abdelrazek, F. M., & Erian, A. W. (1988).

Antimicrobial Activity of Oxadiazolyl Ethanone Derivatives : Another derivative, synthesized from ethyl 2-(1H-pyrazol-1-yl)acetate, exhibits notable antimicrobial activity against common pathogenic bacteria. The structural characterization of these derivatives and their biological evaluation highlight the compound's potential in contributing to antimicrobial agent synthesis Asif, M., Alghamdi, S., Alshehri, Mm, & Kamal, M. (2021).

Synthesis of Anticancer Pyrazolo[3,4-b]pyridine Derivatives : Starting from ethyl 2-(3-amino-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate, a series of derivatives exhibiting promising anticancer activity against human cancer cell lines have been synthesized. The identification of lead molecules in this series underlines the compound's utility in developing new anticancer agents Nagender, P., Kumar, R. N., Reddy, G. M., Swaroop, D. K., Poornachandra, Y., Kumar, C. G., & Narsaiah, B. (2016).

Heterocyclic Synthesis with Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates : This derivative is used for synthesizing polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, indicating the compound's role in creating diverse heterocyclic molecules Mohareb, R., Sherif, S., Gaber, H., Ghabrial, S. S., & Aziz, S. I. (2004).

Zn(II) and Cu(II) Complexes from 1,3,4-Oxadiazole-containing Ligands : A 1,3,4-oxadiazole-containing bispyridyl ligand, derived from the compound, has been utilized to create novel Zn(II) and Cu(II) complexes. These complexes exhibit unique structural features, showcasing the compound's application in coordination chemistry Zhao, H.-J., Ma, J., Liu, Q.-k., Dong, Y.-B. (2013).

Synthesis of Novel Pyrimidine Derivatives with Antiinflammatory Activity : Derivatives synthesized from the compound have been evaluated for their antiinflammatory activities, indicating its importance in the development of new therapeutic agents Al-Ashmawy, M., El-feky, S., El-Samii, Z. K., & Osman, N. (1997).

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[2-oxo-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-2-21-13(20)8-18-7-10(3-4-12(18)19)15-16-14(17-22-15)11-5-6-23-9-11/h3-7,9H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDILTRWUFFAOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(C=CC1=O)C2=NC(=NO2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2565532.png)

![3-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2565533.png)

![2-chloro-N-methyl-N-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]quinoline-4-carboxamide](/img/structure/B2565537.png)

![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2565538.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2565550.png)

![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]methanesulfonamide](/img/structure/B2565551.png)

![7-Ethoxy-5-(4-ethoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2565552.png)

![3-(4-Bromophenyl)-5-[5-(4-ethoxyphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2565553.png)